molecular formula C29H37NO2 B041474 Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- CAS No. 156755-37-2

Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-

Cat. No. B041474
M. Wt: 431.6 g/mol
InChI Key: GVKBRMPULOEHLO-HHHXNRCGSA-N
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Description

"Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-" is a complex organic compound that has been studied for various chemical and physical properties. This compound is part of a broader class of organic molecules that exhibit interesting characteristics due to their unique molecular structures.

Synthesis Analysis

The synthesis of complex organic molecules like "Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-" often involves multiple steps, including the formation of key intermediate compounds. For instance, a general approach to synthesizing related compounds involves starting from simpler benzene derivatives, followed by sequential reactions that introduce the desired functional groups (Akbaba et al., 2010).

Scientific Research Applications

Synthesis and Application in Polyimides

Researchers Wright et al. (2005) synthesized hydroxymethyl-functionalized polyimides using monomers derived from benzenemethanol, specifically 3,X-bis(4-aminophenoxy)benzenemethanol. These polyimides showed potential for modification with organic dyes, suggesting applications in material science, particularly in high-temperature polymers with integrated dye properties (Wright et al., 2005).

Cationic Polymerization

Dittmer, Pask, and Nuyken (1992) explored the interaction of 1,4-Bis(1-methoxy-1-methylethyl)benzene with BCl3 in CH2Cl2, a study relevant to the field of cationic polymerizations. This research contributes to understanding the mechanisms and potential applications of benzenemethanol derivatives in polymer synthesis (Dittmer, Pask, & Nuyken, 1992).

Intervalence Charge-Transfer in Mixed-Valence Species

Barlow et al. (2005) investigated intervalence charge-transfer in mixed-valence monocations of bis(triarylamines) linked with various bridges, including those derived from benzenemethanol. This study is important for understanding electron transfer processes in organic materials, which could have implications for organic electronics (Barlow et al., 2005).

Photophysical Behavior in Thia-Aza Macrocycles

Singh and Kumar (2007) synthesized thia-aza macrocycles using derivatives of bis(bromomethyl)benzene, including studies on their photophysical behavior. This research indicates potential applications in the development of new fluorescent materials and sensors (Singh & Kumar, 2007).

Application in Mannich Base Synthesis

Jurd (1984) described the synthesis of Mannich bases from benzylphenols, specifically using 2,4-bis(1,1-dimethylethyl)-6-[(4-methoxyphenyl)methyl]phenol. These findings are significant for the development of bioactive compounds and the study of their properties (Jurd, 1984).

Application in Catalysis

Imamoto et al. (2012) developed rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This research contributes to the field of asymmetric catalysis, a crucial area in synthetic chemistry (Imamoto et al., 2012).

Safety And Hazards

Safety data sheets for Benzenemethanol are accessible online, providing information on handling, storage, and potential hazards . Researchers should exercise caution when working with this compound due to its potential toxicity and reactivity.

properties

IUPAC Name

[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-phenylmethoxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37NO2/c1-22(2)30(23(3)4)18-17-27(26-13-9-6-10-14-26)28-19-25(20-31)15-16-29(28)32-21-24-11-7-5-8-12-24/h5-16,19,22-23,27,31H,17-18,20-21H2,1-4H3/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKBRMPULOEHLO-HHHXNRCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OCC3=CC=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OCC3=CC=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-

Synthesis routes and methods

Procedure details

(+)-N,N-Diisopropyl-3-(2-benzyloxy-5-carbomethoxyphenyl)-3-phenylpropylamine (30 g, 0.065 mole) dissolved in diethyl ether (250 mL) was added dropwise under nitrogen to a suspension of lithium aluminiumhydride (1.9 g, 0.05 mole) in dry diethyl ether (150 mL). The mixture was stirred overnight at room temperature, and the excess hydride was decomposed by the addition of water (≈5 g). The mixture was stirred for 10 min, when sodium sulfate (s) was added. After stirring for 20 minutes, the mixture was filtered and then evaporated to give 28.4 g of the title compound as a colourless oil.
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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